Ethyl [(4-methylphenyl)amino](oxo)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-methylphenyl)aminoacetate typically involves the reaction of 4-methylphenylamine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl (4-methylphenyl)aminoacetate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-methylphenyl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl (4-methylphenyl)aminoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (4-methylphenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (4-methylphenyl)aminoacetate can be compared with other similar compounds such as:
- Ethyl (4-chlorophenyl)aminoacetate
- Ethyl (4-nitrophenyl)aminoacetate
- Ethyl (4-methoxyphenyl)aminoacetate
These compounds share a similar core structure but differ in their substituents on the aromatic ring, which can influence their chemical reactivity and biological activity. Ethyl (4-methylphenyl)aminoacetate is unique due to the presence of the methyl group, which can affect its steric and electronic properties, leading to distinct reactivity and applications.
Biological Activity
Ethyl (4-methylphenyl)aminoacetate, also known as ethyl 2-(4-methylanilino)-2-oxoacetate, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C₁₁H₁₃NO₃
- Molecular Weight : 207.23 g/mol
- Structure : The compound features an ethyl group, an amino group attached to a para-methylphenyl ring, and an oxoacetate moiety.
Synthesis
Ethyl (4-methylphenyl)aminoacetate can be synthesized through various methods, including:
- Reflux Method : Reaction of ethyl chloroacetate with N-(4-methylphenyl)glycine in the presence of a base.
- Multi-step Organic Reactions : Involving intermediates such as α,β-unsaturated esters and subsequent transformations to yield the desired product.
Biological Activity
Research indicates that Ethyl (4-methylphenyl)aminoacetate exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
- Anticancer Activity : Investigations have indicated possible cytotoxic effects on cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, influencing cellular processes.
The biological activity of Ethyl (4-methylphenyl)aminoacetate is believed to involve:
- Enzyme Interactions : Acting as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
- Receptor Binding : Potential interactions with cellular receptors that may modulate signaling pathways related to proliferation and apoptosis.
Comparative Analysis
The activity of Ethyl (4-methylphenyl)aminoacetate can be compared with similar compounds. The following table summarizes key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl (4-chlorophenyl)aminoacetate | C₁₁H₁₄ClN₁O₂ | Chlorine substitution may enhance reactivity |
Ethyl (4-nitrophenyl)aminoacetate | C₁₁H₁₄N₂O₄ | Nitro group could affect biological activity |
Ethyl (4-methoxyphenyl)aminoacetate | C₁₁H₁₅NO₃ | Methoxy group alters electronic properties |
Case Studies
- Anticancer Research : A study evaluated the cytotoxic effects of Ethyl (4-methylphenyl)aminoacetate on CCRF-CEM leukemia cells. Results indicated an IC50 value higher than 20 µg/mL for most analogues tested, suggesting limited activity but highlighting the need for further investigation into structural modifications that could enhance efficacy .
- Proteomics Applications : The compound has been employed in proteomics research to study protein interactions and functions, showcasing its versatility in biological research contexts .
- Antimicrobial Studies : Research has shown that derivatives of Ethyl (4-methylphenyl)aminoacetate exhibit varying degrees of antimicrobial activity against different bacterial strains, warranting further exploration into their therapeutic potential .
Properties
IUPAC Name |
ethyl 2-(4-methylanilino)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMWAWJQPFWTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171758 | |
Record name | Oxanilic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18522-98-0 | |
Record name | Oxanilic acid, 4-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxanilic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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